Maritimein with hplc

Description

Overview of Flavonoid Glycosides in Natural Product Chemistry

Flavonoid glycosides represent a vast and diverse group of secondary metabolites found throughout the plant kingdom. ub.roresearchgate.net These compounds are characterized by a polyphenolic flavonoid backbone, which consists of a C6-C3-C6 skeleton, attached to one or more sugar moieties (glycones). The process of glycosylation, the attachment of these sugars, significantly impacts the physical and chemical properties of the parent flavonoid (aglycone), often increasing its solubility in water and altering its stability. ontosight.ai In natural product chemistry, the study of flavonoid glycosides is significant due to their widespread distribution and diverse biological activities. Researchers investigate these compounds for their potential applications, and their complex structures present interesting challenges for isolation and characterization. bestchrom.com The type and position of the sugar unit, along with the structure of the flavonoid aglycone, contribute to the immense structural variety observed in this class of compounds. ucdavis.edu

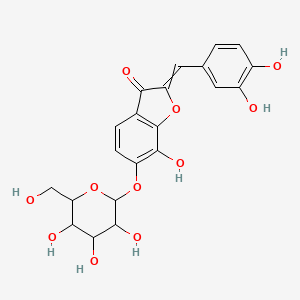

The Significance of Maritimein (B191792) as a Benzofuranone Derivative

Maritimein is classified as an aurone (B1235358), a less common subclass of flavonoids. wikipedia.orgresearchgate.net Structurally, aurones are isomers of flavones, but instead of the typical benzopyranone ring system, they possess a benzofuranone core linked to a phenyl ring via an exocyclic double bond. researchgate.nettandfonline.com This unique (Z)-2-benzylidene-1-benzofuran-3(2H)-one structure is responsible for the characteristic golden-yellow color of Maritimein and other aurone pigments. wikipedia.orgcymitquimica.com The significance of Maritimein as a benzofuranone derivative lies in this distinct structural feature, which differentiates it from the more common flavones and flavonols. researchgate.nettandfonline.com This structural variation influences its chemical properties and biological interactions, making it a subject of scientific interest. ontosight.aitandfonline.com Maritimein is specifically the 6-glucoside of the aurone maritimetin (B191794), meaning a glucose molecule is attached at the 6-position of the benzofuranone ring system. wikipedia.org

Historical Context of Maritimein Discovery and Isolation

The discovery and structural elucidation of Maritimein are rooted in mid-20th-century research on plant pigments. The compound was first identified as a new "anthochlor" pigment, a term used for a class of yellow flavonoid pigments. A seminal 1956 paper by J. B. Harborne and T. A. Geissman detailed the isolation of Maritimein from the coastal plant Coreopsis maritima. wikipedia.orgresearchgate.net Their work established its structure as 6-glucosidoxy-7,3′,4′-trihydroxyaurone. researchgate.net Subsequent phytochemical investigations have identified Maritimein in other plant species, including Coreopsis tinctoria and various species of the genus Bidens. ub.romedchemexpress.commdpi.com The isolation process from these natural sources typically involves extraction with solvents followed by extensive chromatographic purification to separate Maritimein from other co-occurring plant metabolites. beilstein-journals.org

Role of Chromatographic Techniques in Natural Product Investigations

Chromatographic techniques are indispensable tools in natural product chemistry, essential for the separation, purification, identification, and quantification of compounds from complex mixtures. bestchrom.comnumberanalytics.com Methods such as column chromatography, thin-layer chromatography (TLC), and gas chromatography (GC) are routinely employed. hilarispublisher.com For compounds like Maritimein, High-Performance Liquid Chromatography (HPLC) is particularly crucial. vulcanchem.com

HPLC offers high resolution and sensitivity, making it ideal for separating structurally similar flavonoids. hilarispublisher.com Its operation at ambient temperatures is advantageous for analyzing thermolabile compounds that could degrade under the high temperatures required for GC. vulcanchem.com In the analysis of Maritimein, reverse-phase HPLC using a C18 column is the predominant method. vulcanchem.com This technique separates compounds based on their hydrophobicity, using a polar mobile phase, typically a gradient mixture of acetonitrile (B52724) and acidified water. vulcanchem.com HPLC is not only used for qualitative identification and purity assessment but also for precise quantification. mdpi.comindofinechemical.com Furthermore, coupling HPLC with detectors like mass spectrometry (LC-MS) provides invaluable structural information, confirming molecular weight and fragmentation patterns, which is critical for the unambiguous identification of compounds in complex plant extracts. bestchrom.commdpi.com

Data Tables

Table 1: Physicochemical Properties of Maritimein

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | (2Z)-2-[(3,4-Dihydroxyphenyl)methylidene]-7-hydroxy-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1-benzofuran-3(2H)-one | wikipedia.org |

| Synonyms | Maritimetin-6-O-glucoside, (Z)-6-O-β-D-Glucopyranosyl-7,3′,4′-trihydroxyaurone | wikipedia.orgcymitquimica.com |

| Molecular Formula | C₂₁H₂₀O₁₁ | wikipedia.orgbiosynth.comindofinechemical.com |

| Molecular Weight | 448.38 g/mol | wikipedia.orgbiosynth.comscbt.com |

| Appearance | Orange-yellow powder | vulcanchem.comindofinechemical.com |

| Melting Point | 205–211 °C | vulcanchem.comindofinechemical.comchemicalbook.com |

| Purity (by HPLC) | ≥98% | cymitquimica.comvulcanchem.comindofinechemical.com |

| CAS Number | 490-54-0 | wikipedia.orgbiosynth.comchemicalbook.com |

Table 2: Chemical Compounds Mentioned

| Compound Name | Classification |

|---|---|

| Maritimein | Aurone, Flavonoid Glycoside |

| Maritimetin | Aurone, Flavonoid |

| Luteolin-7-glucoside | Flavone, Flavonoid Glycoside |

| Sulfuretin (B1682711) | Aurone, Flavonoid |

| Aureusidin (B138838) | Aurone, Flavonoid |

| Flavanomarein | Flavanone (B1672756), Flavonoid Glycoside |

| Marein | Chalcone (B49325), Flavonoid Glycoside |

| Coreopsin | Chalcone, Flavonoid Glycoside |

Properties

IUPAC Name |

2-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c22-7-14-16(26)18(28)19(29)21(32-14)31-12-4-2-9-15(25)13(30-20(9)17(12)27)6-8-1-3-10(23)11(24)5-8/h1-6,14,16,18-19,21-24,26-29H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRURBPRFQUYQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Extraction and Isolation Methodologies for Maritimein

Principles of Modern Extraction Techniques for Natural Products

Conventional extraction methods like maceration and Soxhlet extraction are often hampered by long extraction times and the use of large volumes of organic solvents. researchgate.net To overcome these limitations, several modern techniques have been developed, proving to be more efficient and environmentally friendly for extracting flavonoids like maritimein (B191792). nih.govmdpi.com These methods are frequently followed by HPLC analysis for separation and quantification. austinpublishinggroup.com

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, which accelerates the extraction process. anton-paar.com The principle of MAE is based on the direct interaction of microwaves with polar molecules in the solvent and the plant matrix. sairem.com This interaction causes rapid heating, leading to the rupture of plant cell walls and the enhanced release of target compounds into the solvent. sairem.commdpi.com

Key parameters influencing MAE efficiency include the choice of solvent, temperature, extraction time, and microwave power. researchgate.net For flavonoids, polar solvents or mixtures containing water are often effective. frontiersin.org The rapid heating and reduced extraction time associated with MAE make it a "green" technique, as it significantly lowers energy and solvent consumption compared to conventional methods. researchgate.netanton-paar.com The resulting extract, rich in maritimein, can then be further purified and quantified using HPLC.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) employs acoustic cavitation to disrupt plant cell walls and enhance mass transfer. researchgate.net The technique uses ultrasound waves, typically in the range of 20 kHz to 100 MHz, to create and collapse microscopic bubbles in the solvent. researchgate.netresearchgate.net This process generates localized high pressure and temperature, leading to cell wall disruption and increased penetration of the solvent into the plant matrix. researchgate.net

The efficiency of UAE is influenced by factors such as solvent type, temperature, ultrasound frequency and power, and extraction time. nih.gov For extracting polar compounds like flavonoids, aqueous ethanol (B145695) is a commonly used "green" solvent. frontiersin.org UAE is considered an efficient and environmentally friendly method due to its lower energy consumption and shorter extraction times compared to traditional techniques. researchgate.net Following UAE, HPLC is a standard method for the analysis of the extracted maritimein. researchgate.net

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.gov A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical CO2 is non-polar, but its polarity can be modified by adding a co-solvent, such as ethanol, to enhance the extraction of moderately polar compounds like flavonoids. nih.govmdpi.com

The main advantages of SFE are its high selectivity and the ease of solvent removal, as CO2 becomes a gas at atmospheric pressure, leaving a solvent-free extract. upm.edu.my Key operational parameters that influence SFE include pressure, temperature, CO2 flow rate, and the percentage of co-solvent. tind.io Increasing the pressure generally enhances the solvent density and, consequently, the extraction yield of flavonoids. upm.edu.my SFE is considered a green technology due to the use of non-toxic and non-flammable CO2. tind.io The extracts obtained can be analyzed by HPLC to determine the maritimein content. nih.gov

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), uses solvents at elevated temperatures (50-200°C) and pressures (100-150 bar) to extract compounds from a solid matrix. sapub.orgmdpi.com The high pressure keeps the solvent in its liquid state above its normal boiling point, which enhances its solubility and diffusion rates, leading to a more efficient and faster extraction process compared to conventional methods. mdpi.comnih.gov

The choice of solvent and temperature are the most critical parameters in PLE. frontiersin.org For flavonoids, polar solvents like water or ethanol-water mixtures are often employed. nih.govorgprints.org PLE is highly automated, requires smaller solvent volumes, and protects light and oxygen-sensitive compounds, making it a preferred method for the extraction of flavonoids. orgprints.org The resulting extracts are typically clean and can be directly analyzed by HPLC. orgprints.org

Table 1: Comparison of Modern Extraction Techniques for Flavonoids

| Technique | Principle | Advantages | Key Parameters |

| MAE | Microwave energy heats the solvent and sample, causing cell rupture. sairem.com | Fast, reduced solvent and energy consumption. researchgate.netanton-paar.com | Solvent, temperature, time, microwave power. researchgate.net |

| UAE | Acoustic cavitation disrupts cell walls and enhances mass transfer. researchgate.net | Efficient, environmentally friendly, lower energy use. researchgate.net | Solvent, temperature, ultrasound frequency/power, time. nih.gov |

| SFE | Utilizes a supercritical fluid (e.g., CO2) as the extraction solvent. nih.gov | High selectivity, solvent-free extract, green technology. upm.edu.mytind.io | Pressure, temperature, CO2 flow rate, co-solvent. tind.io |

| PLE/ASE | Solvents at elevated temperature and pressure enhance extraction. sapub.orgmdpi.com | Fast, automated, low solvent use, clean extracts. orgprints.org | Solvent, temperature, pressure. frontiersin.org |

| EAE | Enzymes hydrolyze cell wall components to release target compounds. nih.gov | High specificity, mild conditions, environmentally friendly. nih.gov | Enzyme type, concentration, pH, temperature, time. uit.no |

Enzyme-Assisted Extraction Strategies

Enzyme-Assisted Extraction (EAE) is a green technology that employs specific enzymes to break down the plant cell wall, facilitating the release of intracellular compounds. nih.gov Polysaccharides like cellulose (B213188), hemicellulose, and pectin (B1162225) are major components of plant cell walls, and using enzymes such as cellulases, pectinases, and hemicellulases can effectively hydrolyze these structures. nih.govmdpi.com

The key to a successful EAE is the selection of the appropriate enzyme or enzyme mixture, along with optimizing parameters like enzyme concentration, pH, temperature, and extraction time. uit.no This method is highly specific and operates under mild conditions, which helps to preserve the integrity of thermolabile compounds like maritimein. researchgate.net EAE is often used in combination with other techniques like ultrasound or microwave-assisted extraction to enhance efficiency. nih.gov The resulting extract can then be purified and analyzed by HPLC.

Pre-Chromatographic Purification Approaches

After extraction, the crude extract contains a complex mixture of compounds. Pre-chromatographic purification is a crucial step to remove interfering substances and enrich the target compound, maritimein, before HPLC analysis. austinpublishinggroup.com This step improves the resolution and longevity of the HPLC column. austinpublishinggroup.com

A common initial step is filtration to remove particulate matter from the extract. This is often followed by liquid-liquid partitioning , where the extract is partitioned between two immiscible solvents (e.g., water and a non-polar organic solvent like hexane) to separate compounds based on their polarity. scielo.br

Solid-Phase Extraction (SPE) is a widely used cleanup technique. It involves passing the extract through a cartridge containing a solid adsorbent (e.g., C18 silica). orgprints.org Interfering compounds are either retained on the sorbent while the target analyte passes through, or the analyte is retained and then eluted with a suitable solvent. This method is effective for removing pigments and other impurities that could interfere with HPLC analysis. aesan.gob.es

For some applications, ion-exchange chromatography can be employed to separate compounds based on their charge. nih.gov This is particularly useful for removing charged impurities from the extract. The choice of pre-purification method depends on the complexity of the extract and the nature of the impurities present.

Solid-Phase Extraction (SPE) for Fractionation

Solid-Phase Extraction (SPE) is a cornerstone technique in sample preparation, designed for the rapid and selective purification and concentration of analytes from complex mixtures prior to chromatographic analysis. sigmaaldrich.com It functions as a form of liquid chromatography, where interfering components are separated from target analytes based on differences in their physical and chemical properties, such as affinity and adsorption to a solid sorbent. rocker.com.tw In the context of isolating Maritimein, SPE is widely applied as a pre-fractionation step to desalt crude extracts, remove unwanted matrix components, and perform class fractionation. rocker.com.twnih.gov

The versatility of SPE allows for its use in purification, trace enrichment, and desalting, which is particularly crucial for marine-derived extracts that often have high salt concentrations hampering metabolite recovery. nih.govnih.gov The process involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The target analyte, Maritimein, can be retained on the sorbent while impurities are washed away. Subsequently, a different solvent is used to elute the retained Maritimein, resulting in a cleaner, more concentrated sample. sigmaaldrich.com

The selection of the sorbent and elution solvents is critical for effective fractionation. For separating flavonoids like Maritimein from crude plant or marine organism extracts, reversed-phase sorbents such as C18 or polymeric sorbents like poly(styrene-divynylbenzene) are commonly employed. nih.govumcs.pl A stepwise elution protocol, using solvents of increasing strength, allows for the separation of compounds into different fractions based on their polarity. For instance, a polar wash can remove salts and highly polar impurities, followed by elution with a less polar solvent system to recover the flavonoid fraction. nih.govumcs.pl This method allows for the easy and effective fractionation of essential oil constituents and other natural products from a sample matrix. umcs.pl

Table 1: Illustrative SPE Fractionation Protocol for a Flavonoid-Containing Extract

| Step | Solvent/Mobile Phase | Purpose | Target Compounds |

| Conditioning | Methanol (B129727), followed by Water | To wet the sorbent and ensure reproducible interactions. | - |

| Sample Loading | Crude extract dissolved in a weak solvent (e.g., water/methanol mixture) | To adsorb analytes onto the sorbent. | Maritimein and other organic compounds are retained. |

| Washing | 100% Water or a highly aqueous solvent mixture | To elute highly polar impurities and salts. | Salts, sugars, polar compounds. |

| Fraction 1 Elution | Methanol/Water (e.g., 50:50 v/v) | To elute moderately polar compounds. | Polar phenolics, some glycosides. |

| Fraction 2 Elution (Target) | Methanol/Water (e.g., 80:20 v/v) or 100% Methanol | To elute compounds of intermediate polarity, including the target flavonoid. | Maritimein , other flavonoids. |

| Fraction 3 Elution | A nonpolar solvent (e.g., Hexane (B92381) or Ethyl Acetate) | To elute nonpolar compounds. | Lipids, nonpolar pigments. |

This table is a representative example based on established SPE principles for natural product fractionation. nih.govumcs.pl

Liquid-Liquid Partitioning Optimisation

Liquid-Liquid Extraction (LLE), also known as solvent extraction, is a fundamental separation technique based on the differential solubility of compounds between two immiscible liquid phases, typically an aqueous phase and an organic solvent. longdom.orgdrawellanalytical.com For the isolation of Maritimein, optimizing LLE is crucial to maximize recovery and purity. The efficiency of the extraction is governed by the partition coefficient (LogP or LogD) of the analyte, which describes its distribution between the two phases. longdom.orgchromatographyonline.com

The optimization of an LLE protocol involves several key parameters:

Solvent Selection : The choice of the organic extraction solvent is paramount. The solvent should have a high affinity for Maritimein while being immiscible with the aqueous phase. Solvents such as ethyl acetate (B1210297), chloroform, or hexane are often used, and the selection is guided by the polarity of the target compound. longdom.org For moderately polar flavonoids like Maritimein, ethyl acetate is a common choice.

pH Adjustment : Maritimein, as a flavonoid, possesses phenolic hydroxyl groups which are weakly acidic. The charge state of these groups significantly influences the compound's solubility. By adjusting the pH of the aqueous phase to be below the pKa of the phenolic groups, the molecule remains in its neutral, less polar form. chromatographyonline.com This neutral state dramatically increases its partitioning into the organic solvent, thereby improving extraction recovery. chromatographyonline.com

Salting-Out Effect : The recovery of moderately polar or hydrophilic compounds from an aqueous solution can be significantly enhanced by increasing the ionic strength of the aqueous phase. elementlabsolutions.com Adding a high concentration of a neutral salt, such as sodium chloride or sodium sulphate (e.g., 3-5 M), decreases the solubility of organic compounds like Maritimein in the aqueous layer and drives them into the organic phase. chromatographyonline.comelementlabsolutions.com

Solvent-to-Sample Ratio : To ensure the highest possible recovery, the volume ratio of the organic extraction solvent to the aqueous sample should be optimized. A higher ratio, such as 7:1, is often considered a good starting point for achieving efficient extraction, though the optimal value depends on the analyte's partition coefficient. chromatographyonline.com

Table 2: Parameters for Optimizing Liquid-Liquid Extraction of Flavonoids

| Parameter | Objective | Typical Approach | Expected Outcome |

| Organic Solvent | Maximize analyte solubility | Select solvent based on polarity match (e.g., Ethyl Acetate for flavonoids). | High partition coefficient, leading to efficient transfer from aqueous to organic phase. chromatographyonline.com |

| Aqueous Phase pH | Ensure analyte is in a neutral form | Adjust pH to be ~2 units below the analyte's pKa. chromatographyonline.com | Increased hydrophobicity and preferential partitioning into the organic layer. |

| Ionic Strength | Decrease analyte solubility in the aqueous phase | Add neutral salt (e.g., NaCl, Na₂SO₄) to the aqueous phase ("salting out"). elementlabsolutions.com | Enhanced analyte recovery in the organic solvent. chromatographyonline.com |

| Phase Ratio | Maximize extraction efficiency | Optimize the volume ratio of organic solvent to aqueous sample (e.g., start at 7:1). chromatographyonline.com | Higher recovery of the target analyte. |

| Mixing/Agitation | Ensure equilibrium is reached | Optimize shaking time and vigor. chromatographyonline.com | Complete partitioning of the analyte between the two phases. |

This table summarizes key optimization strategies based on the principles of LLE. chromatographyonline.comelementlabsolutions.com

Integration of Extraction and Preliminary Purification for HPLC Throughput

For high-throughput analysis, the efficiency of the entire workflow, from sample collection to final detection, is critical. The sample preparation stage, which includes extraction and purification, is often the most time-consuming and labor-intensive part of the process. organomation.comthermofisher.com Integrating extraction and preliminary purification steps into a streamlined workflow is essential for improving the throughput of HPLC analysis of Maritimein. mdpi.com

The primary goal of this integration is to prepare a sample that is clean, concentrated, and fully compatible with the HPLC system. organomation.com A clean sample, free from matrix interferences, prevents the clogging of HPLC columns, reduces detector noise, and leads to more accurate and reproducible results. rocker.com.twdrawellanalytical.com SPE is an ideal technique for this preliminary purification step following an initial crude extraction (e.g., LLE or maceration). sigmaaldrich.com

Modern approaches focus on combining these steps to reduce manual handling, solvent consumption, and analysis time. This can be achieved through:

Automated SPE Systems : These systems can automate the entire purification process, from column conditioning to sample loading, washing, and elution, significantly improving reproducibility and sample throughput. organomation.com

Multifunctional Columns : Innovative columns have been developed that integrate extraction, purification, and even filtration into a single device. mdpi.com A crude extract can be loaded onto the column, which contains specialized sorbents that selectively retain the analyte while allowing impurities to pass through, effectively combining multiple cleanup steps into one. mdpi.com This approach has been shown to save up to 50% of analysis time and effectively eliminate matrix effects. mdpi.com

Table 3: Comparison of Traditional vs. Integrated Sample Preparation Workflow for HPLC

| Step | Traditional Workflow | Integrated Workflow | Advantage of Integration |

| 1 | Liquid-Liquid Extraction (manual) | Crude extraction | - |

| 2 | Phase Separation & Solvent Evaporation | Application to an integrated purification column | Combines multiple steps, reduces handling. mdpi.com |

| 3 | Re-dissolving of crude extract | Automated extraction, purification, and filtration | Reduces time and potential for error. |

| 4 | Solid-Phase Extraction (manual) | Elution of purified sample ready for injection | Sample is immediately ready for HPLC. |

| 5 | Eluate Evaporation & Reconstitution | HPLC Analysis | Significant reduction in preparation time. mdpi.com |

| 6 | Filtration before injection | - | Fewer discrete steps, less material loss. |

| 7 | HPLC Analysis | - | Higher throughput, improved reproducibility. organomation.com |

High Performance Liquid Chromatography Hplc Methodologies for Maritimein Analysis

Fundamental Principles of HPLC for Complex Mixture Separation

The separation of components within a complex mixture by HPLC is governed by fundamental chromatographic principles. In an HPLC system, a liquid sample is injected into a stream of solvent, referred to as the mobile phase. groenkennisnet.nl This mixture is then forced through a column packed with a solid adsorbent material, known as the stationary phase. groenkennisnet.nl The differential interactions of the sample components with the stationary and mobile phases lead to their separation. groenkennisnet.nl Compounds with a higher affinity for the stationary phase will move through the column more slowly, while those with a greater affinity for the mobile phase will travel faster, resulting in their elution at different times. groenkennisnet.nl

Chromatographic Theory: Retention, Selectivity, and Efficiency

The success of an HPLC separation hinges on three key parameters: retention, selectivity, and efficiency.

Retention refers to the time a compound spends in the stationary phase relative to the mobile phase. kaggle.com The retention time, the time it takes for a specific compound to travel through the column to the detector, is a critical factor for compound identification. gimitec.com In the analysis of flavonoids like Maritimein (B191792), the retention time is influenced by the chemical structure of the analyte and its interaction with the stationary and mobile phases. rsc.org For instance, the number and position of hydroxyl groups and the presence of glycosidic linkages can significantly affect the polarity and, consequently, the retention of a flavonoid.

Selectivity describes the ability of the chromatographic system to distinguish between two different compounds. It is a measure of the relative retention of two analytes. Achieving good selectivity is paramount in flavonoid analysis, as plant extracts often contain a multitude of structurally similar compounds. nih.gov The choice of both the stationary phase and the mobile phase composition plays a crucial role in determining the selectivity of the separation. nih.gov For example, using different organic modifiers or altering the pH of the mobile phase can significantly impact the selectivity for flavonoids. nih.gov

Efficiency of an HPLC column relates to the broadening of the chromatographic peaks. A highly efficient column produces narrow, sharp peaks, which allows for better separation of closely eluting compounds. nih.gov Column efficiency is often expressed in terms of the number of theoretical plates. Factors such as the particle size of the stationary phase packing, the length of the column, and the flow rate of the mobile phase all influence column efficiency. nih.gov

Resolution and Peak Characterization in Flavonoid Analysis

Resolution is the ultimate measure of a chromatographic separation's success, quantifying how well two adjacent peaks are separated. In flavonoid analysis, where complex mixtures are common, achieving adequate resolution is essential for accurate quantification. nih.govmdpi.com The resolution is influenced by the retention, selectivity, and efficiency of the system. nih.gov A resolution value of 1.5 or greater is generally considered to indicate baseline separation, where the two peaks are completely separated from each other.

Peak characterization involves assessing the shape and symmetry of the chromatographic peaks. Ideally, peaks should be symmetrical (Gaussian in shape). nih.gov However, phenomena like tailing or fronting can occur, indicating potential issues with the separation, such as interactions between the analyte and active sites on the stationary phase or overloading of the column. The tailing factor is a quantitative measure of peak asymmetry. nih.gov For reliable quantification in flavonoid analysis, it is crucial to achieve symmetrical peaks. nih.gov

HPLC Instrumentation and Component Selection

A modern HPLC system is a sophisticated instrument comprised of several key components that work in concert to achieve high-performance separations. tamu.edupexacy.com The selection of these components is critical for the successful analysis of Maritimein and other flavonoids.

Advanced Pump Systems and Flow Control

The HPLC pump is responsible for delivering the mobile phase through the system at a precise and constant flow rate. drawellanalytical.com Advanced pump systems, such as quaternary gradient pumps, allow for the mixing of up to four different solvents, enabling the creation of complex gradient elution profiles. japsonline.com This is particularly advantageous for separating complex mixtures of flavonoids with a wide range of polarities. phcog.com Precise flow control is essential for reproducible retention times, which are critical for compound identification. gimitec.com Modern pumps offer exceptional flow rate accuracy and precision, ensuring the reliability of the analytical results.

Automated Sample Introduction Systems

Automated sample introduction systems, or autosamplers, are a standard feature of modern HPLC instruments. tamu.edu They allow for the unattended injection of a large number of samples, significantly increasing throughput and improving the precision of the injection volume compared to manual injection. tamu.edu For the analysis of Maritimein in multiple samples, an autosampler is indispensable for efficiency and reproducibility. tamu.edu

Column Chemistry and Stationary Phase Selection for Maritimein

The column is the heart of the HPLC system, where the separation takes place. pexacy.com The choice of column chemistry, particularly the stationary phase, is the most critical factor in achieving a successful separation of Maritimein. phenomenex.com

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for flavonoid analysis. phcog.com In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. pexacy.com

Stationary Phase Selection:

The selection of the stationary phase is based on the principle of "like dissolves like." sigmaaldrich.com For the separation of moderately polar compounds like Maritimein, a non-polar stationary phase is employed. The most widely used stationary phases for flavonoid analysis are silica-based and chemically modified with alkyl chains. mdpi.com

C18 (Octadecylsilyl, ODS): This is the most popular and versatile reversed-phase packing, offering high retention for a wide range of nonpolar to moderately polar compounds. phcog.commdpi.com C18 columns are frequently used for the separation of flavonoids, including Maritimein, due to their excellent resolving power and stability. vulcanchem.commdpi.com The long alkyl chains provide a high degree of hydrophobicity, leading to strong retention of many flavonoids.

C8 (Octylsilyl): C8 columns have shorter alkyl chains than C18 columns, resulting in less retention and often different selectivity for polar compounds. They can be a good alternative when retention on a C18 column is too strong.

Phenyl: Phenyl-based stationary phases contain phenyl groups, which can provide unique selectivity for aromatic compounds, including flavonoids, through π-π interactions.

Porous Polymeric Packings: Columns packed with porous polystyrene-divinylbenzene (PS-DVB) copolymers offer an alternative to silica-based packings. tandfonline.com These are stable over a wider pH range, which can be advantageous for optimizing the separation of ionizable flavonoids. tandfonline.com

The choice of the stationary phase will ultimately depend on the specific sample matrix and the other flavonoids present, requiring method development to achieve the optimal separation for Maritimein.

Table 1: Common HPLC Parameters for Flavonoid Analysis

| Parameter | Typical Value/Range | Reference |

| Column Type | Reversed-Phase C18 | vulcanchem.commdpi.com |

| Column Dimensions | 250 mm x 4.6 mm | vulcanchem.comphytopharmajournal.com |

| Particle Size | 5 µm | vulcanchem.comphytopharmajournal.com |

| Mobile Phase A | Water with acid modifier (e.g., 0.1% formic acid) | nih.govmdpi.com |

| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) | phcog.commdpi.com |

| Elution Mode | Gradient | vulcanchem.commdpi.com |

| Flow Rate | 1.0 mL/min | vulcanchem.commdpi.com |

| Detection Wavelength | 280-370 nm (UV-Vis) | mdpi.commyfoodresearch.com |

Reversed-Phase C18 Column Optimization

The most commonly used stationary phase for the HPLC analysis of Maritimein is the reversed-phase C18 column. vulcanchem.comthermofisher.com These columns consist of silica (B1680970) particles that have been chemically modified with octadecyl (C18) chains, creating a non-polar surface. uhplcs.com This non-polar nature is ideal for separating moderately polar compounds like Maritimein from a polar mobile phase.

Optimization of a C18 column for Maritimein analysis involves several key parameters to achieve the best possible separation and peak shape. These parameters include the column's physical dimensions, the particle size of the stationary phase, and the operating temperature. A typical C18 column used for Maritimein analysis has dimensions of 250 mm in length and 4.6 mm in internal diameter, with a stationary phase particle size of 5 µm. vulcanchem.com Smaller particle sizes can lead to higher separation efficiency but also result in increased backpressure.

Temperature also plays a crucial role in optimizing the separation. A study on the separation of pulse proteins using a C18 column found that an optimized temperature of 55.5 °C, in conjunction with other optimized parameters, resulted in good resolution and high recovery. researchgate.net While this study was not on Maritimein specifically, it highlights the importance of temperature optimization in reversed-phase HPLC.

The selection of a C18 column with high bonded phase coverage is beneficial for retaining a broad range of nonpolar analytes. thermofisher.com For highly polar compounds, specialized C18 columns, such as those with polar endcapping (e.g., Accucore aQ C18), are designed to provide strong retention even with highly aqueous mobile phases. thermofisher.comglsciences.eu

A typical set of optimized chromatographic conditions for Maritimein analysis using a C18 column is presented in the table below.

Table 1: Optimized HPLC Conditions for Maritimein Analysis on a C18 Column

| Parameter | Condition |

|---|---|

| Column | C18 (250 mm × 4.6 mm, 5 µm) vulcanchem.com |

| Mobile Phase | Acetonitrile (A) and 0.1% formic acid in water (B) vulcanchem.com |

| Gradient | 10–40% A over 30 min vulcanchem.com |

| Flow Rate | 1.0 mL/min vulcanchem.com |

| Detection | UV-Vis at 350 nm vulcanchem.com |

| Retention Time | 12–15 min vulcanchem.com |

Alternative Stationary Phases for Enhanced Selectivity

While C18 columns are widely used, alternative stationary phases can offer enhanced selectivity for the separation of flavonoids like Maritimein, especially in complex samples. The choice of stationary phase is a critical parameter that can be adjusted to improve the resolution of a separation. glsciencesinc.com

Phenyl-Hexyl Columns: These columns have a different selectivity compared to C18 columns due to the presence of phenyl groups. The pi-pi interactions between the phenyl rings of the stationary phase and the aromatic rings of flavonoids can lead to better separation of structurally similar compounds. A study on the analysis of phenolic compounds in a plant extract found that a phenyl-hexyl column provided optimal separation. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous solvent. This technique is particularly useful for the separation of very polar compounds that show little or no retention on reversed-phase columns. mdpi.comreddit.com Stationary phases used in HILIC include bare silica, amino, cyano, and zwitterionic phases. mdpi.com Zwitterionic stationary phases, which contain both positive and negative charges, can offer unique selectivity for a wide range of polar analytes. mdpi.com

Polar-Embedded Columns: These are reversed-phase columns that have a polar group embedded within the alkyl chain. This modification alters the selectivity of the stationary phase and makes it more compatible with highly aqueous mobile phases, which can be beneficial for the retention of polar flavonoids. glsciences.eu

The choice of an alternative stationary phase depends on the specific separation challenge. For instance, if co-elution with other flavonoids is an issue, a phenyl-hexyl column might provide the necessary selectivity. If Maritimein is present in a very polar matrix and shows poor retention on a C18 column, a HILIC column could be a suitable alternative.

Detector Technologies for Maritimein Quantification and Identification

The selection of an appropriate detector is crucial for the accurate quantification and reliable identification of Maritimein in HPLC analysis. Several detector technologies are available, each with its own advantages and limitations.

Ultraviolet-Visible (UV-Vis) Detection at Optimal Wavelengths

Ultraviolet-Visible (UV-Vis) detection is the most common method for the analysis of flavonoids by HPLC due to its simplicity, robustness, and cost-effectiveness. thieme-connect.com Flavonoids, including Maritimein, possess chromophores that absorb light in the UV-Vis spectrum. sbq.org.br The selection of an optimal detection wavelength is critical for achieving high sensitivity and selectivity.

For flavonoids, including flavones like Maritimein, a wavelength of 350 nm is often used for selective detection. vulcanchem.comthieme-connect.com This wavelength corresponds to the absorption of the B-ring of the flavonoid structure. sbq.org.br While detection at 254 nm is less selective, it can record a larger number of UV-active compounds. thieme-connect.com A study on the analysis of flavonoids and isochlorogenic acids in Ilex hainanensis chose a detection wavelength of 283 nm. mdpi.comnih.gov The optimal wavelength for Maritimein is around 350 nm, which allows for its detection with high sensitivity and minimal interference from other co-eluting compounds. vulcanchem.com Modern UV-Vis detectors, such as photodiode array (DAD) detectors, can acquire the entire UV-Vis spectrum of an eluting peak, which can aid in peak identification and purity assessment. thieme-connect.com

Evaporative Light Scattering Detection (ELSD)

Evaporative Light Scattering Detection (ELSD) is another universal detection method that is particularly well-suited for the analysis of non-volatile compounds like flavonoids. ingenieria-analitica.com The principle of ELSD involves three steps: nebulization of the column eluent into fine droplets, evaporation of the mobile phase, and detection of the light scattered by the remaining non-volatile analyte particles.

ELSD offers several advantages over RI detection, including compatibility with gradient elution and higher sensitivity for many non-volatile analytes. nih.gov It has been successfully used for the simultaneous determination of flavonoids and other compounds in various plant extracts. mdpi.comnih.govnih.gov For instance, an HPLC-DAD-ELSD method was developed for the analysis of flavonoids and saponins (B1172615) in Radix astragali. nih.gov In this study, the DAD was used for the detection of flavonoids, while the ELSD was employed for the detection of saponins. nih.gov

While ELSD is a powerful tool, its response is not directly proportional to the mass of the analyte and can be influenced by the analyte's volatility and the mobile phase composition. Therefore, careful calibration is required for accurate quantification.

Mobile Phase Development and Optimization Strategies

The selection of solvents for the mobile phase is based on their polarity and compatibility with the stationary phase and the analyte. mastelf.com In reversed-phase HPLC, a mixture of a polar solvent, typically water, and a less polar organic solvent is used. phenomenex.com Acetonitrile and methanol are the most common organic modifiers. mastelf.com Acetonitrile is often preferred due to its lower viscosity and better UV transparency. mastelf.com

The pH of the mobile phase is another crucial parameter, especially for ionizable compounds. mastelf.com Adjusting the pH can alter the retention time and peak shape of acidic or basic analytes. For flavonoid analysis, an acidified mobile phase is often used to suppress the ionization of phenolic hydroxyl groups, leading to better peak shapes and retention. mdpi.com A common approach is to add a small amount of an acid, such as formic acid or trifluoroacetic acid, to the aqueous component of the mobile phase. vulcanchem.comresearchgate.netmdpi.com

Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently employed for the separation of complex mixtures containing compounds with a wide range of polarities. vulcanchem.com A typical gradient for Maritimein analysis starts with a higher proportion of the aqueous phase and gradually increases the proportion of the organic modifier. vulcanchem.com This allows for the elution of more polar compounds first, followed by the less polar compounds.

The optimization of the mobile phase often involves a systematic approach of varying the solvent composition, pH, and gradient profile to achieve the desired separation. researchgate.net This can be a trial-and-error process, but a good understanding of the principles of chromatography can guide the development process. researchgate.net For example, increasing the percentage of the organic modifier in the mobile phase will generally decrease the retention time of analytes in reversed-phase HPLC.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetonitrile |

| Apigenin |

| Formic acid |

| Isorhamnetin |

| Kaempferol |

| Luteolin |

| Maritimein |

| Methanol |

| Quercetin |

| Rutin |

Solvent System Selection (e.g., Water, Acetonitrile, Methanol)

The selection of an appropriate solvent system is a critical first step in developing an HPLC method for Maritimein analysis. In reversed-phase HPLC, which is commonly used for the separation of flavonoids, the mobile phase typically consists of an aqueous component and an organic modifier. elementlabsolutions.com

Water: High-purity water is a fundamental component of the mobile phase in reversed-phase HPLC due to its high polarity. phenomenex.com It is often used as the weak solvent, and its quality is crucial to avoid baseline noise and ghost peaks. elementlabsolutions.com

Acetonitrile (ACN): Acetonitrile is a widely used organic modifier in reversed-phase HPLC. It offers good UV transparency and low viscosity, which allows for efficient mass transfer and lower backpressure. Its properties can be tuned by mixing it with water to achieve the desired separation selectivity for flavonoids like Maritimein. elementlabsolutions.com

Methanol (MeOH): Methanol is another common organic modifier. It has different selectivity compared to acetonitrile due to its protic nature, which can influence interactions with the stationary phase and the analyte. elementlabsolutions.com The choice between acetonitrile and methanol, or a combination of both, can significantly impact the resolution of Maritimein from other components in a sample. elementlabsolutions.com

In the development of HPLC methods for flavonoids, various solvent systems have been evaluated. For instance, systems such as methanol-water, acetonitrile-water, and tetrahydrofuran-buffer have been compared to achieve optimal separation. scielo.br The choice of solvent is guided by the polarity of the analyte and the stationary phase, following the principle of "like dissolves like". phenomenex.com

| Solvent | Role | Key Characteristics |

|---|---|---|

| Water | Aqueous Component (Weak Solvent) | High polarity, dissolves a wide range of polar compounds. phenomenex.com |

| Acetonitrile (ACN) | Organic Modifier (Strong Solvent) | Good UV transparency, low viscosity, aprotic. elementlabsolutions.com |

| Methanol (MeOH) | Organic Modifier (Strong Solvent) | Protic nature, offers different selectivity compared to ACN. elementlabsolutions.com |

| Tetrahydrofuran (THF) | Organic Modifier | Can provide unique selectivity for certain separations. scielo.br |

pH Optimization for Ionization Control and Retention Tuning

By adjusting the pH of the mobile phase, the degree of ionization of Maritimein can be controlled. inacom.nl At a pH below the pKa of the acidic functional groups, the compound will be in its neutral, protonated form. In reversed-phase HPLC, this leads to increased hydrophobicity and stronger retention on the nonpolar stationary phase. Conversely, at a pH above the pKa, the compound will be in its ionized, deprotonated form, making it more polar and resulting in weaker retention and earlier elution. sigmaaldrich.com

For the analysis of flavonoids, acidic mobile phases are often employed. For example, adding a small amount of an acid like formic acid or phosphoric acid to the mobile phase can suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and improved retention. scielo.brsigmaaldrich.com A stable pH is crucial for consistent retention times, as even minor variations can significantly affect the results. gentechscientific.com

Buffer System Impact on Separation Resolution

To maintain a constant pH throughout the chromatographic run, a buffer system is incorporated into the mobile phase. chromatographyonline.com Buffers resist changes in pH that can be caused by the sample matrix or atmospheric carbon dioxide. chromatographyonline.com The choice of buffer and its concentration can have a significant impact on the separation resolution.

Commonly used buffers in HPLC with UV detection include phosphate (B84403) and acetate (B1210297) buffers. mdpi.com For methods intended to be compatible with mass spectrometry (MS) detection, volatile buffers like ammonium (B1175870) acetate or ammonium formate (B1220265) are preferred, as phosphate buffers are not volatile and can contaminate the MS instrument. mdpi.com

The concentration of the buffer is also an important parameter. A higher buffer concentration can lead to sharper peaks, but it is essential to ensure that the buffer remains soluble when the organic modifier is added to the mobile phase. chromatographyonline.commdpi.com The presence of a buffer salt in the mobile phase can also influence the retention of flavonoids. nih.gov

Gradient Elution vs. Isocratic Elution for Maritimein Profiling

When developing an HPLC method for Maritimein profiling, a choice must be made between isocratic and gradient elution.

Isocratic Elution: In this mode, the composition of the mobile phase remains constant throughout the analysis. nalam.ca This approach is simpler and often results in more reproducible retention times. danaher.com However, for complex samples containing compounds with a wide range of polarities, isocratic elution can lead to long analysis times and peak broadening for late-eluting compounds. biotage.com

Gradient Elution: This technique involves changing the mobile phase composition during the run, typically by increasing the proportion of the organic modifier. nalam.ca This allows for the separation of complex mixtures with varying polarities in a shorter time frame. danaher.com Gradient elution often results in sharper peaks and improved sensitivity. danaher.com For the analysis of complex plant extracts containing multiple flavonoids, gradient elution is frequently the preferred method. researchgate.net

The decision to use isocratic or gradient elution depends on the complexity of the sample matrix and the analytical goal. For routine analysis of a simple mixture, an isocratic method may be sufficient. However, for comprehensive profiling of Maritimein and other related flavonoids in a complex matrix, a gradient elution method is generally more suitable. danaher.com

| Feature | Isocratic Elution | Gradient Elution |

|---|---|---|

| Mobile Phase Composition | Constant nalam.ca | Changes during analysis nalam.ca |

| Complexity | Simpler danaher.com | More complex, requires precise pump control danaher.com |

| Peak Shape | Later eluting peaks may be broad biotage.com | Generally sharper peaks nalam.ca |

| Analysis Time | Can be long for complex samples biotage.com | Often shorter for complex samples danaher.com |

| Suitability | Simple mixtures, routine analysis danaher.com | Complex mixtures with a wide range of polarities danaher.com |

Analytical Method Development and Validation for Maritimein

The development and validation of an analytical method are crucial steps to ensure that the method is suitable for its intended purpose, providing reliable and accurate data. wjpmr.com

Establishing the Analytical Target Profile (ATP)

The first step in a modern, systematic approach to method development, known as Analytical Quality by Design (AQbD), is to define the Analytical Target Profile (ATP). nih.gov The ATP is a prospective summary of the performance requirements of the analytical method. nih.gov It outlines what the method is intended to measure and the performance characteristics needed to ensure the quality of the results. premier-research.com

For the analysis of Maritimein, the ATP would define aspects such as:

The intended purpose (e.g., quantification of Maritimein in a plant extract). premier-research.com

The required analytical technique (e.g., HPLC with UV or MS detection). nih.gov

The necessary performance characteristics, including specificity, accuracy, precision, and the reportable range. lcms.cz

By establishing the ATP at the beginning of the method development process, a clear goal is set, which guides the subsequent experimental work and ensures that the final method is fit for purpose. premier-research.com

Specificity and Selectivity Assessment for Matrix Interference

Specificity and selectivity are critical performance characteristics of an analytical method. researchgate.net

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de In chromatography, specificity is demonstrated by the complete separation of the analyte peak from all other peaks in the chromatogram. chromatographytoday.com

Selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components. researchgate.net While often used interchangeably with specificity, selectivity is a measure of how well the method can distinguish the analyte from other substances. researchgate.net

To assess specificity and selectivity for Maritimein analysis, several approaches can be taken:

Analysis of a placebo or blank matrix: This helps to identify any interfering peaks from the sample matrix. loesungsfabrik.de

Spiking studies: The sample is spiked with known amounts of potential interfering substances to see if they co-elute with the Maritimein peak. loesungsfabrik.de

Peak purity analysis: Using a photodiode array (PDA) detector, the spectral purity of the Maritimein peak can be assessed to ensure it is not composed of more than one compound.

By rigorously assessing the specificity and selectivity, confidence in the accuracy of the quantitative results for Maritimein is established.

Robustness and Ruggedness Studies

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. labmanager.comphcogres.com This provides an indication of its reliability during normal usage. For a Maritimein HPLC method, robustness would be tested by slightly altering parameters such as:

Mobile phase composition (e.g., ±2% organic solvent) rjptonline.org

Mobile phase pH (e.g., ±0.2 units)

Column temperature (e.g., ±5 °C) longdom.org

Flow rate (e.g., ±0.1 mL/min) jsirjournal.com

Detection wavelength (e.g., ±2 nm) rjptonline.org

The effect of these changes on chromatographic parameters like retention time, peak area, and resolution is then observed. The method is considered robust if these parameters remain within acceptable limits, typically with an RSD of less than 2%. phcogj.com

Ruggedness (often considered part of intermediate precision) assesses the reproducibility of the method under various conditions, such as using different instruments, different columns (of the same type), and different analysts. indofinechemical.comnih.gov This demonstrates the transferability of the method to other laboratories.

Example of Robustness Study Parameters and Acceptance Criteria

| Parameter | Variation | Acceptance Criteria (%RSD of Peak Area) |

|---|---|---|

| Flow Rate | ± 0.1 mL/min | < 2.0% |

| Column Temperature | ± 5 °C | < 2.0% |

Linearity and Calibration Model Development

Linearity demonstrates that the detector response is directly proportional to the concentration of the analyte over a specific range. mdpi.com To establish linearity for Maritimein quantification, a series of standard solutions with known concentrations are prepared and injected into the HPLC system. A calibration curve is then constructed by plotting the peak area against the concentration. researchgate.net

The relationship is typically evaluated using linear regression analysis. researchgate.net A good linear relationship is indicated by a high correlation coefficient (R²), which should ideally be ≥ 0.999. jsirjournal.com The calibration model, represented by the equation of the line (y = mx + c), is then used to calculate the concentration of Maritimein in unknown samples based on their measured peak areas. researchgate.net

Typical Linearity Data for a Flavonoid Standard

| Concentration (µg/mL) | Peak Area (mAU*s) |

|---|---|

| 5 | 150234 |

| 10 | 301567 |

| 25 | 752341 |

| 50 | 1504589 |

| 100 | 3010112 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. rjptonline.org The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. rjptonline.org

These values are crucial for determining the sensitivity of the HPLC method for Maritimein. They can be calculated based on the standard deviation of the response and the slope of the calibration curve, as recommended by the International Conference on Harmonisation (ICH) guidelines. labmanager.comresearchgate.net

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where:

σ = the standard deviation of the y-intercept of the regression line

S = the slope of the calibration curve

For flavonoid glycosides, typical LOD and LOQ values can be in the sub-µg/mL range, depending on the specific compound and detector used. longdom.orgjsirjournal.com

Illustrative LOD and LOQ Values for Flavonoid Analysis

| Parameter | Typical Value (µg/mL) |

|---|---|

| Limit of Detection (LOD) | 0.1 - 0.5 |

Preparative HPLC for Maritimein Isolation and Purification

Preparative HPLC is a powerful technique used to isolate and purify larger quantities of a specific compound, such as Maritimein, from a complex mixture like a plant extract. The goal shifts from analytical quantification to obtaining the target compound at a desired purity and yield.

Scale-Up Considerations from Analytical to Preparative Chromatography

Scaling up an analytical HPLC method to a preparative scale is a systematic process that involves adjusting several parameters to maintain the separation quality achieved at the analytical level. The primary goal is to increase the amount of sample that can be purified in a single run without losing resolution.

Key considerations for scaling up include:

Column Dimensions: Preparative columns have larger internal diameters and often longer lengths to accommodate higher sample loads.

Flow Rate: The flow rate must be increased proportionally to the cross-sectional area of the preparative column to maintain linear velocity. The scaling factor can be calculated as: (Dp/Da)² where Dp is the diameter of the preparative column and Da is the diameter of the analytical column.

Injection Volume: The injection volume can be scaled up to maximize the load on the preparative column. This is often determined through a loading study.

Particle Size: Using the same particle size in both analytical and preparative columns helps to ensure a predictable and scalable separation.

Optimization of Loadability and Throughput

Loadability refers to the maximum amount of sample that can be injected onto the preparative column without compromising the purity of the collected fraction. Overloading the column can lead to peak broadening and co-elution of impurities with the target compound. To optimize loadability, a loading study is performed where the injection volume or concentration is incrementally increased while monitoring the resolution between the target peak and adjacent impurities.

Throughput is a measure of the amount of purified product obtained per unit of time. It is a critical factor in the efficiency of a preparative process. Throughput can be enhanced by:

Maximizing the sample load per injection.

Optimizing the flow rate to reduce run time without sacrificing resolution.

Using automated systems with fraction collectors to enable continuous operation. jsirjournal.com

Employing techniques like stacked injections, where subsequent injections are made before the previous run is complete.

The ultimate goal is to find the optimal balance between loadability, resolution, and run time to achieve the desired purity and throughput for the isolation of Maritimein.

Advanced Spectroscopic and Spectrometric Characterization Coupled with Hplc

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidationmedkoo.comresearchgate.netcopernicus.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. synthinkchemicals.comfarmaciajournal.com This hyphenated technique is instrumental in the initial structural elucidation of compounds like Maritimein (B191792), providing vital information on molecular weight and fragmentation patterns. mdpi.comsemanticscholar.org

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common ionization sources used in LC-MS to generate ions from the analyte molecules. qibebt.ac.cn

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and large, labile molecules like Maritimein. qibebt.ac.cn It typically generates protonated molecules [M+H]+ or deprotonated molecules [M-H]-, with minimal fragmentation. qibebt.ac.cn This allows for the direct determination of the molecular weight of the compound. ESI is often preferred for analyzing flavonoids due to their polar nature. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is more suitable for less polar and more volatile compounds. qibebt.ac.cnchromatographyonline.com While ESI is generally more applicable to flavonoids, APCI can sometimes provide complementary information. nih.govnumberanalytics.com The choice between ESI and APCI often depends on the specific analyte and the mobile phase composition used in the HPLC separation. perkinelmer.cl

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS or MS²) is a crucial tool for structural elucidation. nationalmaglab.orgwikipedia.org In an MS/MS experiment, a specific ion (the precursor ion), such as the [M+H]+ ion of Maritimein, is selected in the first mass analyzer. This selected ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas. unt.edu The resulting fragment ions (product ions) are then analyzed in a second mass analyzer. wikipedia.org This process provides a fragmentation pattern that acts as a "fingerprint" for the molecule, offering valuable insights into its substructures. researchgate.netnih.gov For Maritimein, MS/MS analysis would reveal the loss of the glycosidic unit and fragmentation of the aurone (B1235358) backbone, aiding in the confirmation of its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. bioanalysis-zone.commeasurlabs.comresearchgate.net This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. nih.govalgimed.com For Maritimein, which has a molecular formula of C21H20O11, HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. medkoo.commdpi.com This capability is essential for confirming the molecular formula and is a key component of modern structural elucidation workflows. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmationalgimed.com

While mass spectrometry provides valuable information about molecular weight and composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive determination of a molecule's three-dimensional structure. eurolab-d.demdpi.comlibretexts.org NMR provides detailed information about the chemical environment and connectivity of each atom in a molecule.

One-Dimensional NMR (¹H, ¹³C)

¹H NMR (Proton NMR): ¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. The chemical shift (δ) of each proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. Spin-spin coupling between neighboring protons results in signal splitting, which reveals the connectivity of protons in the molecule.

¹³C NMR (Carbon NMR): ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. libretexts.org Each unique carbon atom gives a distinct signal, and its chemical shift provides information about its hybridization and the types of atoms it is bonded to.

| ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| Aromatic Protons | Carbonyl Carbon |

| Vinylic Proton | Aromatic Carbons |

| Glucosyl Protons | Glucosyl Carbons |

| Methoxy (B1213986) Protons (if applicable) | |

| (Note: Specific chemical shift values for Maritimein would be determined from experimental data.) |

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and the establishment of the complete molecular structure. princeton.eduemerypharma.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoids and other natural products due to its high resolution and sensitivity. vulcanchem.comlongdom.org When coupled with advanced spectroscopic and spectrometric detectors, it becomes a powerful tool for the unambiguous identification and quantification of specific compounds, such as the aurone glycoside Maritimein, even in complex mixtures. westminster.ac.ukscielo.org.pe The most common hyphenated techniques for the analysis of Maritimein include HPLC coupled with Diode Array Detection (DAD), Mass Spectrometry (MS), and tandem Mass Spectrometry (MS/MS). longdom.orgmdpi.com

Reverse-phase HPLC, typically utilizing C18 columns, is the preferred method for separating Maritimein. vulcanchem.com Gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often acidified with formic or acetic acid to improve peak shape, allows for the effective separation of Maritimein from other related phenolic compounds. vulcanchem.com

HPLC with UV-Vis Diode Array Detection (HPLC-DAD)

HPLC-DAD provides ultraviolet-visible spectra for each peak in a chromatogram, which is a critical first step in compound identification. Flavonoids and related compounds exhibit characteristic UV-Vis spectra based on their structural class. mdpi.com Maritimein, being an aurone, has a distinct chromophore that results in strong absorbance in the visible region, contributing to its yellow color. wikipedia.org The typical UV-Vis spectra for flavonoids show two primary absorption bands. mdpi.com For flavones, Band A is in the 310-350 nm range, while for flavonols, it is between 350 and 385 nm. mdpi.com In the case of Maritimein, detection is commonly performed around 350 nm. vulcanchem.com

HPLC with Mass Spectrometry (HPLC-MS)

The coupling of HPLC to a mass spectrometer provides molecular weight information, which is a highly specific parameter for identification. measurlabs.com Electrospray ionization (ESI) is a soft ionization technique commonly used for flavonoids, as it typically produces an intact protonated molecular ion [M+H]⁺ in positive ion mode or a deprotonated ion [M-H]⁻ in negative ion mode. mdpi.comnih.gov Given Maritimein's molecular formula of C₂₁H₂₀O₁₁, its molecular weight is 448.38 g/mol . indofinechemical.com Therefore, in an HPLC-MS analysis, it would be expected to show a prominent ion at an m/z (mass-to-charge ratio) of 449.38 in the positive mode. indofinechemical.com

HPLC with Tandem Mass Spectrometry (HPLC-MS/MS)

For definitive structural confirmation, HPLC-MS/MS is employed. mdpi.comresearchgate.net This technique involves selecting the molecular ion of interest (e.g., m/z 449 for Maritimein) and subjecting it to collision-induced dissociation (CID) to generate a unique fragmentation pattern. researchgate.net The fragmentation of flavonoid glycosides typically begins with the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety. mdpi.commdpi.com For Maritimein (Maritimetin-6-O-glucoside), this would involve the loss of the glucose unit (162.14 Da), yielding an aglycone fragment corresponding to Maritimetin (B191794) at m/z 287.24. wikipedia.orgdb-thueringen.de Further fragmentation of the Maritimetin aglycone C-ring can provide additional structural details. mdpi.comresearchgate.net

The table below summarizes typical analytical parameters for Maritimein characterization.

| Parameter | Description | Typical Value/Finding | Reference |

|---|---|---|---|

| HPLC Column | Stationary phase used for separation. | Reverse-Phase C18 (e.g., 250 mm × 4.6 mm, 5 µm) | vulcanchem.com |

| Mobile Phase | Solvent system used for elution. | Acetonitrile and water (with 0.1% formic acid) | vulcanchem.com |

| Detection (UV-Vis) | Wavelength of maximum absorbance (λmax) for detection. | ~350 nm | vulcanchem.com |

| Retention Time (t_R) | Time at which Maritimein elutes from the column. | 12–15 min (dependent on specific method) | vulcanchem.com |

| Molecular Ion [M+H]⁺ | Mass-to-charge ratio of the protonated molecule in MS. | m/z 449.38 | indofinechemical.com |

The fragmentation data obtained from HPLC-MS/MS is crucial for structural elucidation.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Structural Assignment | Reference |

|---|---|---|---|---|

| 449.38 | 287.24 | 162.14 | Loss of glucose moiety, formation of Maritimetin aglycone [M+H-Glc]⁺ | mdpi.commdpi.com |

| 287.24 | 153 | 134 | Fragment indicative of two OH groups on the A-ring following C-ring fission. | mdpi.com |

| 287.24 | 137 | 150 | Fragment indicative of the B-ring structure. | mdpi.com |

Chiral HPLC for Enantiomeric Separation

The applicability of chiral chromatography to a molecule depends on whether it possesses stereogenic centers, making it chiral. wikipedia.org A chiral molecule is non-superimposable on its mirror image, and these two mirror-image forms are called enantiomers. wikipedia.orglibretexts.org The structure of Maritimein includes a glucose moiety attached to the maritimetin aglycone. wikipedia.org This glucose unit contains multiple chiral centers. Therefore, Maritimein is a chiral molecule, and the principles of chiral separation are directly applicable to its analysis.

In nature, compounds are often produced in an enantiomerically pure form due to the high stereospecificity of biosynthetic enzymes. Maritimein is specifically the 6-(β-D-Glucopyranosyloxy) derivative of maritimetin, suggesting it exists as a single diastereomer. wikipedia.org However, chiral HPLC remains a vital analytical technique for several reasons:

Confirmation of Purity: It can be used to confirm the enantiomeric or diastereomeric purity of Maritimein isolated from natural sources or purchased as a reference standard.

Analysis of Synthetic Products: If Maritimein is chemically synthesized, the process may yield a mixture of stereoisomers (e.g., both α and β anomers of the glucose linkage), which would require separation for proper characterization and activity studies. chiralpedia.com

Separation from Chiral Impurities: In a complex matrix, chiral HPLC can resolve Maritimein from other co-eluting chiral compounds.

Chiral HPLC operates by using a chiral stationary phase (CSP). phenomenex.comchiralpedia.com Enantiomers are separated based on the differential stability of the transient diastereomeric complexes they form with the CSP. chiralpedia.com According to the "three-point interaction" model, for effective separation to occur, one enantiomer must interact with the CSP at a minimum of three points (e.g., through hydrogen bonds, π-π interactions, steric hindrance), while its mirror image interacts at fewer points or with a different geometry, leading to different retention times. chiralpedia.comcsfarmacie.cz

A variety of CSPs are available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly effective for a wide range of chiral compounds, including those with hydroxyl groups like glycosides. phenomenex.comcsfarmacie.cz

| Chiral Stationary Phase (CSP) Type | Principle of Separation | General Applicability | Reference |

|---|---|---|---|

| Polysaccharide-based (e.g., cellulose, amylose) | Forms complexes via hydrogen bonding, dipole-dipole, and steric interactions within chiral grooves. | Broadly applicable to many compound classes, including alcohols, acids, and glycosides. | phenomenex.com |

| Pirkle-type (Brush-type) | Based on π-π interactions, hydrogen bonding, and dipole stacking. | Effective for compounds with π-acidic or π-basic aromatic rings. | phenomenex.com |

| Macrocyclic (e.g., cyclodextrins, glycopeptides) | Inclusion complexation where the analyte fits into a chiral cavity. | Separates molecules based on their ability to fit into the macrocyclic cavity; useful for aromatic and alicyclic compounds. | csfarmacie.czsigmaaldrich.com |

| Ligand Exchange | Forms diastereomeric metal complexes with a chiral ligand coated on the support. | Primarily used for amino acids and other compounds that can act as ligands. | csfarmacie.cz |

Biosynthesis and Metabolic Engineering of Maritimein

Identification of Putative Biosynthetic Pathways for Maritimein (B191792)

Precursor Identification and Tracing Studies

The biosynthesis of aurones originates from coumaroyl-CoA. wikipedia.org This precursor is derived from the shikimic acid pathway, which produces aromatic amino acids like phenylalanine. The initial steps of the general flavonoid pathway involve the conversion of phenylalanine to cinnamic acid, which is then hydroxylated to form p-coumaric acid. This is subsequently activated to 4-coumaroyl-CoA.

Chalcone (B49325) synthase (CHS) then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate (B1210297) pathway) to form a tetrahydroxychalcone. encyclopedia.pub Specifically for maritimein, the precursor is likely isoliquiritigenin, which is then hydroxylated to form the necessary chalcone structure for aurone (B1235358) synthesis. While specific tracing studies for maritimein are not extensively detailed in the available literature, the pathway is inferred from extensive studies on related flavonoids and aurones in various plant species. researchgate.netulisboa.pt

Enzymatic Steps and Reaction Mechanisms

The conversion from the chalcone intermediate to maritimein involves several key enzymatic reactions. Maritimein is the 6-glucoside of maritimetin (B191794), meaning its formation requires both the creation of the maritimetin (aurone) core and a subsequent glycosylation step. wikipedia.org

The central step in aurone biosynthesis is the oxidative cyclization of a 2'-hydroxychalcone (B22705) to form the characteristic benzofuran (B130515) skeleton. encyclopedia.pub This reaction is catalyzed by an aureusidin (B138838) synthase (AUS) . wikipedia.orguwec.edu These enzymes are often polyphenol oxidases (PPOs) or peroxidases that facilitate the hydroxylation and subsequent ring closure of the chalcone precursor. uwec.eduresearchgate.net For 4-deoxyaurones like maritimetin, this process may involve two separate enzymes: a chalcone 3-hydroxylase and an aurone synthase. researchgate.net

A critical discovery in aurone biosynthesis was the role of chalcone 4'-O-glucosyltransferase (4'CGT) . pnas.org Studies have shown that for efficient aurone production in vivo, the chalcone precursor is first glucosylated in the cytoplasm by 4'CGT. This chalcone 4'-O-glucoside is then transported to the vacuole, where it is converted by aureusidin synthase into the corresponding aurone 6-O-glucoside. pnas.org This mechanism is unique because, for most other flavonoids, glycosylation is a final modification step after the core carbon skeleton is fully formed. pnas.org

The final structure of maritimein (3′,4′,6,7-tetrahydroxyaurone 6-glucoside) indicates that after the formation of the aurone ring, a specific UDP-glycosyltransferase (UGT) catalyzes the attachment of a glucose molecule at the 6-hydroxyl position. wikipedia.orgencyclopedia.pub

| Enzyme | Abbreviation | Function in Maritimein Biosynthesis |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid. |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to produce p-coumaric acid. |